REACTION_CXSMILES
|
Cl.Cl.NC1(C(O)=O)C[CH2:8][NH:7][CH2:6]C1.ClC([O:16][CH3:17])=O.C[CH2:19][N:20]([CH2:23][CH3:24])[CH2:21][CH3:22]>C1COCC1>[CH3:19][N:20]1[CH2:23][CH2:24][C:6]([CH2:17][OH:16])([NH:7][CH3:8])[CH2:22][CH2:21]1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1(CCNCC1)C(=O)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
0.278 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1(CCNCC1)C(=O)O
|
Name
|
|
Quantity
|
0.713 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
A solution of LAH in THF (5 ml of a 1 M solution) is added to the residue
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with Na2SO4.10H2O
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature the reaction mixture
|
Type
|
ADDITION
|
Details
|
is diluted with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)(NC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |